molecular formula C13H13NO3 B2552506 Ethyl 5-acetyl-1H-indole-2-carboxylate CAS No. 31380-56-0

Ethyl 5-acetyl-1H-indole-2-carboxylate

Cat. No.: B2552506
CAS No.: 31380-56-0
M. Wt: 231.251
InChI Key: VZMCGCQUHGLKMY-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1H-indole-2-carboxylate (EAIC) is an organic compound belonging to the class of indole carboxylic acids. It is a colorless, crystalline solid with a melting point of 85 °C and a boiling point of 225 °C. EAIC has a wide range of applications in the field of chemistry and biochemistry, including use in the synthesis of various compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

Inhibition of 5-Lipoxygenase for Anti-Inflammatory Therapeutics

Ethyl 5-acetyl-1H-indole-2-carboxylate derivatives have been explored for their potential as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. Structural optimization of these compounds has led to promising candidates like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which exhibits significant anti-inflammatory effects in biological systems (Karg et al., 2009).

Synthesis Technology Research

Research has also focused on the synthesis technology of related indole derivatives. For instance, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester has been synthesized using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, exploring optimal synthesis parameters for efficient production (Huang Bi-rong, 2013).

Preparation Techniques

The preparation of related compounds like ethyl 5-iodo-1H-indole-2-carboxylate has been described, involving regioselective bisiodination and subsequent reactions, showcasing the versatility and potential modifications of the ethyl indole-2-carboxylate structure (Beshore & Dinsmore, 2003).

Exploring Chemical Reactions and Properties

Studies on the cyclization of indolo oxime ethers and the formation of derivatives like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates have provided insights into the mechanisms of these reactions and the properties of the resulting compounds (Clayton, Black, & Harper, 2008).

Investigating Regioselective Acylation

Research into the Friedel-Crafts acylation of ethyl indole-2-carboxylate and its derivatives has been conducted to explore regioselective preparation of 3-acylindole-2-carboxylates, demonstrating the flexibility in modifying indole derivatives for various applications (Murakami et al., 1988).

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl 5-benzyloxyindole-2-carboxylate”, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment and stored properly to avoid hazards .

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are being investigated for the treatment of various disorders in the human body, including cancer cells and microbes .

Properties

IUPAC Name

ethyl 5-acetyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCGCQUHGLKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminum chloride (7.75 g, 0.058 mol) was suspended in 200 ml of anhydrous dichloroethane at room temp. followed by a slow addition of acetic anhydride (2.74 mL, 0.03 mol). The mixture was stirred at room temp for 10 minutes after which, 1H-indole-2-carboxylic acid ethyl ester (1b, 5.0 g, 0.0264 mol) was added as a solution in 15 mL of dichloroethane. The reaction mixture was stirred under nitrogen at 40° C. for 10 h. The reaction was quenched with an ice-water mixture and the organic layer was washed with water (3×). The organic phase was dried over anh. Na2SO4, filtered and concentrated in vacuo. Chromatography on SiO2 (4% Ethyl acetate/96% CH2Cl2) provided 3.2 g of 3-acetyl-1H-indole-2-carboxylic acid ethyl ester 2b (52%) and 770 mg of 5-acetyl-1H-indole-2-carboxylic acid ethyl ester 3b (13%).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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